molecular formula C11H10BrNO2 B1484801 Methyl 4-bromo-2-cyano-5-methylphenylacetate CAS No. 1805488-67-8

Methyl 4-bromo-2-cyano-5-methylphenylacetate

Cat. No.: B1484801
CAS No.: 1805488-67-8
M. Wt: 268.11 g/mol
InChI Key: ZXLOLQQLYWIZFH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyano-5-methylphenylacetate is an organic compound with a complex structure that includes a bromine atom, a cyano group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-cyano-5-methylphenylacetate can be synthesized through several methods. One common approach involves the bromination of 2-cyano-5-methylphenylacetic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-cyano-5-methylphenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Methyl 4-amino-2-cyano-5-methylphenylacetate.

    Oxidation: Methyl 4-bromo-2-cyano-5-methylbenzoic acid.

Scientific Research Applications

Methyl 4-bromo-2-cyano-5-methylphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-cyano-5-methylphenylacetate depends on its specific application. In chemical reactions, the bromine atom and cyano group are key reactive sites that participate in various transformations. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-2-cyano-5-methylbenzoate: Similar structure but lacks the phenylacetate moiety.

    Methyl 4-chloro-2-cyano-5-methylphenylacetate: Chlorine atom instead of bromine.

    Methyl 4-bromo-2-cyano-5-ethylphenylacetate: Ethyl group instead of methyl.

Uniqueness

Methyl 4-bromo-2-cyano-5-methylphenylacetate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a bromine atom and a cyano group allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

methyl 2-(4-bromo-2-cyano-5-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-3-8(5-11(14)15-2)9(6-13)4-10(7)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLOLQQLYWIZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C#N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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